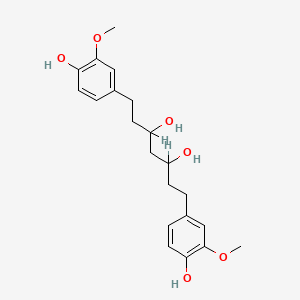
2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Overview
Description
2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one, commonly known as PEDQ, is a chemical compound that has gained immense attention in the field of scientific research. PEDQ belongs to the class of quinoline derivatives, which have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
Synthesis and Potential as Anticancer Agents
- A significant application of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one derivatives is found in the synthesis of anticancer compounds. Studies have shown that certain derivatives exhibit inhibitory activity against tumor cell lines, indicating potential as anticancer agents (Chou et al., 2010).
Antitubercular Activity
- Derivatives of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one have been synthesized and evaluated for antitubercular activity. Some compounds demonstrated promising results against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Kantevari et al., 2011).
Liquid Crystal Applications
- Research into the synthesis of novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines indicates potential applications in liquid crystals. This research demonstrates the versatility of quinoline derivatives in material science (Rodrigues et al., 2019).
Antimicrobial and Antioxidant Properties
- Some synthesized derivatives of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one exhibit antimicrobial and antioxidant activities. This suggests their use in the development of new antimicrobial and antioxidant agents (Fındık et al., 2012).
Neuroprotective Applications in Alzheimer's Disease
- Certain 2-substituted 8-hydroxyquinolines, closely related to 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one, have been proposed for Alzheimer's disease treatment. They show promise in disaggregating amyloid plaques and inhibiting redox chemistry associated with Alzheimer's (Kenche et al., 2013).
Diverse Synthetic Applications
- The compound and its derivatives have been utilized in various synthetic applications, such as in the synthesis of indoloquinolines and naphthyridines, demonstrating its utility in organic synthesis (Zhang et al., 2000).
properties
IUPAC Name |
2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-7-16-15(17)12-11-14(18-16)10-9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUDFZJCSDKXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C#CC3=CC=CC=C3)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464098 | |
| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one | |
CAS RN |
864224-08-8 | |
| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



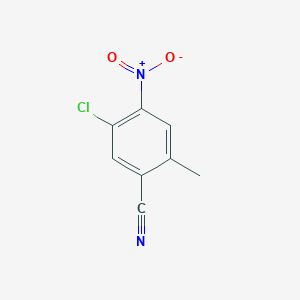

![(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B1589484.png)

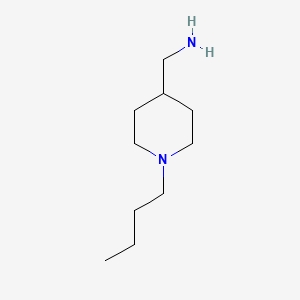
![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)
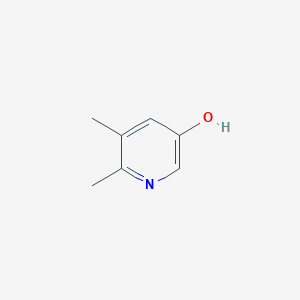
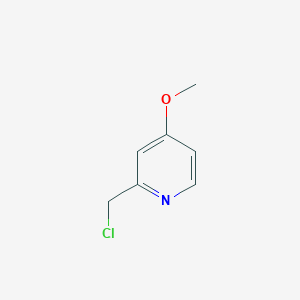
![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)
